Cas no 2138066-63-2 (Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate)

Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate 化学的及び物理的性質
名前と識別子
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- 2138066-63-2
- piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate
- EN300-1169724
- Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate
-
- インチ: 1S/C18H19N3O6S/c22-18(27-15-8-10-19-11-9-15)13-4-3-5-14(12-13)20-28(25,26)17-7-2-1-6-16(17)21(23)24/h1-7,12,15,19-20H,8-11H2
- InChIKey: WCQLSXUJSPGAGY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NC1=CC=CC(=C1)C(=O)OC1CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 405.09945651g/mol
- どういたいしつりょう: 405.09945651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 139Ų
Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169724-0.25g |
2138066-63-2 | 0.25g |
$670.0 | 2023-06-08 | |||
Enamine | EN300-1169724-100mg |
2138066-63-2 | 100mg |
$640.0 | 2023-10-03 | |||
Enamine | EN300-1169724-2.5g |
2138066-63-2 | 2.5g |
$1428.0 | 2023-06-08 | |||
Enamine | EN300-1169724-10.0g |
2138066-63-2 | 10g |
$3131.0 | 2023-06-08 | |||
Enamine | EN300-1169724-10000mg |
2138066-63-2 | 10000mg |
$3131.0 | 2023-10-03 | |||
Enamine | EN300-1169724-5000mg |
2138066-63-2 | 5000mg |
$2110.0 | 2023-10-03 | |||
Enamine | EN300-1169724-50mg |
2138066-63-2 | 50mg |
$612.0 | 2023-10-03 | |||
Enamine | EN300-1169724-250mg |
2138066-63-2 | 250mg |
$670.0 | 2023-10-03 | |||
Enamine | EN300-1169724-1.0g |
2138066-63-2 | 1g |
$728.0 | 2023-06-08 | |||
Enamine | EN300-1169724-0.5g |
2138066-63-2 | 0.5g |
$699.0 | 2023-06-08 |
Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoateに関する追加情報
Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate: A Comprehensive Overview
Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate, identified by the CAS number 2138066-63-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure combining a piperidine ring, a benzoate group, and a sulfonamide moiety, has garnered attention due to its potential applications in drug development and material science.
The molecular structure of Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate is characterized by a piperidine ring substituted at the 4-position with a benzoate group. The benzoate group itself is further modified with a sulfonamide substituent at the 3-position, which is attached to a nitro-substituted benzene ring. This combination of functional groups endows the compound with unique chemical properties, including enhanced solubility, stability, and potential bioactivity.
Recent studies have explored the synthesis and characterization of Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate. Researchers have developed efficient synthetic routes utilizing coupling reactions and nucleophilic substitutions to construct the molecule. These methods have been optimized to improve yield and purity, making the compound more accessible for further research and application.
In terms of applications, Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate has shown promise in the pharmaceutical industry. Its sulfonamide group is known to exhibit bioactivity, particularly as an inhibitor of certain enzymes involved in disease pathways. Recent research has highlighted its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways, making it a candidate for drug development.
Beyond pharmacology, this compound has also been investigated for its role in material science. The rigid structure of the piperidine ring and the electron-withdrawing effects of the sulfonamide group make it suitable for use in advanced materials such as polymers and coatings. Its ability to form stable complexes with metal ions has opened avenues for its application in catalysis and sensor technologies.
Recent advancements in computational chemistry have further elucidated the properties of Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate. Molecular modeling studies have provided insights into its electronic structure, reactivity, and interaction with biological targets. These findings have been instrumental in guiding experimental efforts to optimize its therapeutic potential.
In conclusion, Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate (CAS No.: 2138066-63-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research advancements, positions it as a valuable asset in both academic and industrial settings. Continued exploration into its properties and applications is expected to unlock further potential in the coming years.
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